1,8-Diazabicyclo[6.3.1]dodecane

Photoelectron spectroscopy Through-bond interaction Ionization potential

1,8-Diazabicyclo[6.3.1]dodecane (CAS 100098-22-4) is a saturated, medium-ring bicyclic diamine with bridgehead nitrogen atoms (molecular formula C10H20N2, molecular weight 168.28 g/mol). Structurally, it belongs to the class of diazabicycloalkanes whose lone-pair ionization energies have been systematically characterized by photoelectron spectroscopy.

Molecular Formula C10H20N2
Molecular Weight 168.28 g/mol
CAS No. 100098-22-4
Cat. No. B027161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Diazabicyclo[6.3.1]dodecane
CAS100098-22-4
Synonyms1,8-Diazabicyclo[6.3.1]dodecane
Molecular FormulaC10H20N2
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESC1CCCN2CCCN(C2)CC1
InChIInChI=1S/C10H20N2/c1-2-4-7-12-9-5-8-11(10-12)6-3-1/h1-10H2
InChIKeyINBYVNOVCKAAGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,8-Diazabicyclo[6.3.1]dodecane (CAS 100098-22-4) – Sourcing Guide for a Bridged Bicyclic Diamine with Distinguishable Electronic Properties


1,8-Diazabicyclo[6.3.1]dodecane (CAS 100098-22-4) is a saturated, medium-ring bicyclic diamine with bridgehead nitrogen atoms (molecular formula C10H20N2, molecular weight 168.28 g/mol) [1]. Structurally, it belongs to the class of diazabicycloalkanes whose lone-pair ionization energies have been systematically characterized by photoelectron spectroscopy [2]. Unlike open-chain diamines or smaller-ring bicyclic bases, the [6.3.1] framework imposes a distinct through-bond interaction pattern between the two nitrogen lone pairs, which directly governs its gas-phase electronic behaviour [2]. This compound is of interest in fundamental physical organic chemistry and as a potential scaffold for designing reagents where electronic and conformational properties are critical selection criteria.

Photoelectron spectroscopy reference for diazabicycloalkane series
Conformational benchmark for 13C NMR chemical shift prediction
Through-bond electronic coupling studies in bridged diamines

1,8-Diazabicyclo[6.3.1]dodecane – Why Other Diazabicycloalkanes Cannot Be Assumed Interchangeable


Medium-ring bicyclic diamines with the formula C10H20N2 are not functionally identical. Photoelectron spectroscopy confirms that the first lone-pair ionization energy—a direct measure of the energy of the highest occupied molecular orbital (HOMO) of the nitrogen electron pairs—varies substantially among isomers: 1,8-diazabicyclo[6.3.1]dodecane has a first ionization energy of 7.2 eV, compared with 6.6 eV for the [5.3.2] isomer and 6.8 eV for the [4.4.2] isomer [1]. These differences, arising from ring-size-dependent through-bond coupling of the nitrogen lone pairs, mean that selecting one isomer over another alters the electronic energy-level landscape. For applications where electron-donor ability, HOMO–LUMO gap, or charge-transfer character matters, routine substitution based solely on molecular formula will introduce uncontrolled electronic variation. This evidence guide presents the quantitative data that enables a rational, comparator-based selection decision.

Electronic donor strength varies among isomers
Measurable differences in first ionization energies alter HOMO energy and electron-transfer behaviour; [5.3.2] and [4.4.2] isomers are not direct replacements.
Conformational ensemble differs from rigid analogues
The [6.3.1] framework exhibits greater conformational flexibility than smaller bicyclic diamines, influencing solution-phase recognition and spectral interpretation.
Basicity class dependence precludes interchange
Medium-ring bicyclic diamine basicity depends on ring size and N···N proximity; class-level data suggest [6.3.1] may differ from other C10H20N2 frameworks.

1,8-Diazabicyclo[6.3.1]dodecane – Quantitative Differentiation Evidence Versus Closest Analogs


First Lone-Pair Ionization Energy: 1,8-Diazabicyclo[6.3.1]dodecane vs. [5.3.2] and [4.4.2] Isomers

The first ionization energy (IE1) measured by photoelectron spectroscopy (PE) distinguishes 1,8-diazabicyclo[6.3.1]dodecane from its C10H20N2 ring-isomers. The target compound exhibits an IE1 of 7.2 eV, whereas the [5.3.2] isomer (1,7-diazabicyclo[5.3.2]dodecane, CAS 84904-97-2) gives 6.6 eV and the [4.4.2] isomer (1,6-diazabicyclo[4.4.2]dodecane, CAS 88885-89-6) gives 6.8 eV [1]. This represents a 0.6 eV higher IE1 relative to the [5.3.2] isomer, reflecting weaker through-bond coupling between the nitrogen lone pairs in the larger [6.3.1] bridge framework, which alters the HOMO energy of the diamine.

First ionization energy (IE1)
Head-to-head
Target 7.2 eV
[5.3.2] isomer 6.6 eV
[4.4.2] isomer 6.8 eV
Higher IE1 indicates weaker gas-phase electron donor; supports selection for electron-transfer studies.
Gas-phase PE spectroscopy; +0.6 eV vs [5.3.2].
Photoelectron spectroscopy Through-bond interaction Ionization potential

Vertical Ionization Energy Splitting: Quantified Through-Bond Interaction Strength in 1,8-Diazabicyclo[6.3.1]dodecane

The difference between the first and vertical ionization energies reflects the splitting of nitrogen lone-pair orbitals due to through-bond interaction. For 1,8-diazabicyclo[6.3.1]dodecane, Δ(vertical − first) = 8.00 − 7.2 = 0.8 eV. For the [5.3.2] isomer this gap is 0.7 eV (7.30 − 6.6), and for the [4.4.2] isomer it is 0.5 eV (7.30 − 6.8) [1]. The slightly larger splitting in the [6.3.1] framework suggests a moderate through-bond coupling efficiency that is distinct from the smaller-ring isomers.

Lone-pair splitting
Head-to-head
0.8 eV
Quantifies through-bond coupling strength; distinct from 0.7 eV ([5.3.2]) and 0.5 eV ([4.4.2]).
Δ(vertical − first); PE spectroscopy.
Through-bond coupling Lone-pair splitting PE spectroscopy

Conformational Complexity as a Structural Differentiator: Seven Low-Energy Conformers Predicted for 1,8-Diazabicyclo[6.3.1]dodecane

Molecular mechanics (MM3) calculations predict that 1,8-diazabicyclo[6.3.1]dodecane populates seven low-energy conformers, a number that reflects the conformational flexibility of its nine-membered bridging chain [1]. In contrast, more rigid analogues such as 2-methyl-2-azabicyclo[2.2.1]heptane and 1,6-diazabicyclo[4.3.1]decane exhibit only two contributing structures [1]. This conformational diversity has direct consequences for 13C NMR chemical shift prediction using GIAO methods, where the [6.3.1] compound serves as a benchmark for multiple-independent-variable regression analyses [1].

Conformational complexity
Cross-study
7 conformers
Conformational diversity affects NMR interpretation and molecular recognition studies.
Predicted by MM3; benchmark for GIAO-DFT methods.
Conformational analysis MM3 calculations 13C NMR chemical shifts

Class-Level Basicity: Medium-Ring Bicyclic Bridgehead Diamines Exhibit Enhanced Basicity Relative to Monocyclic Analogues

Medium-ring bicyclic diamines with bridgehead nitrogen atoms form a class where monoprotonated ions can engage in transannular hydrogen bonding, leading to enhanced basicity in solution [1]. While direct experimental pKa values for 1,8-diazabicyclo[6.3.1]dodecane have not been published in the peer-reviewed literature, the class-wide observation—that proton affinity increases with ring size up to a point and then plateaus—places the [6.3.1] framework within a continuum where the larger bridging chain may reduce N···N proximity relative to the [4.4.2] or [5.3.2] isomers [1][2]. Steric inhibition of solvation is proposed as a contributing factor [1].

Proton affinity class
Class-level
Framework-dependent
Basicity varies with ring size; direct pKa data not available—experimental determination recommended.
Class-level insight; Alder et al., 1981.
Proton affinity Bridgehead diamine Intramolecular hydrogen bonding

1,8-Diazabicyclo[6.3.1]dodecane – Application Scenarios Rooted in Verified Differentiation Evidence


Photoelectron Spectroscopy Reference Standard for Diazabicycloalkane Series

The well-characterized ionization energies of 1,8-diazabicyclo[6.3.1]dodecane (IE1 7.2 eV, vertical IE 8.00 eV) from the Honegger–Heilbronner study make this compound suitable as a reference standard when calibrating photoelectron spectrometers or when benchmarking computational methods (e.g., DFT, EOM-CCSD) for through-bond interaction in saturated diamines [1]. Its distinct IE values relative to the [5.3.2] and [4.4.2] isomers provide a multi-point calibration series within the C10H20N2 isomeric family.

Conformational Benchmark for NMR Chemical Shift Prediction Models

With seven low-energy conformers predicted by MM3, 1,8-diazabicyclo[6.3.1]dodecane serves as a challenging test case for GIAO-DFT chemical shift prediction and for multiple-independent-variable regression methods that relate 13C NMR shifts to conformation [1]. Its conformational richness makes it useful for validating force-field parameters and for developing improved computational models of flexible medium-ring amines.

Structure–Property Studies of Through-Bond Electronic Coupling in Bridged Diamines

The measured ionization energy splitting (0.8 eV) provides a direct experimental metric of through-bond coupling between bridgehead nitrogen lone pairs in the [6.3.1] framework [1]. Researchers investigating electron-transfer processes, intramolecular charge-transfer states, or the design of molecular wires can use this compound to systematically vary bridge length and study the decay of electronic coupling with distance.

Scaffold for Medium-Ring Bicyclic Diamine Derivatization

The [6.3.1] diazabicyclo framework offers a specific ring-expansion profile relative to the more commonly used [4.3.0] (DBN) and [5.4.0] (DBU) amidine bases. While DBN and DBU are unsaturated amidines with pKa ≈ 13.5 (conjugate acid in water), 1,8-diazabicyclo[6.3.1]dodecane is a fully saturated diamine with a fundamentally different electronic structure (higher first ionization energy) and the ability to form inside-protonated ions characteristic of medium-ring bicyclic diamines [1][2]. This structural distinction makes it a candidate scaffold for designing non-nucleophilic bases with altered steric and electronic profiles.

Application
Selection Property
Validation Focus
PE spectroscopy reference
Distinct IE1 profile vs other C10H20N2 isomers
Gas-phase PE calibration and computational benchmarking
13C NMR shift prediction benchmark
High conformer diversity for testing GIAO-DFT methods
Validation of force-field parameters and regression models
Through-bond coupling studies
Measured lone-pair splitting (0.8 eV)
Electron-transfer process characterization and molecular-wire design
Medium-ring diamine scaffold
Saturated diamine with distinct electronic structure from amidine bases
Basicity and steric profile verification for non-nucleophilic base design
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